1-(1-Methylsulfonylcyclobutyl)ethanone
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Overview
Description
1-(1-Methylsulfonylcyclobutyl)ethanone is an organic compound with the molecular formula C7H12O3S. It is a versatile material utilized in diverse scientific research, including catalysis, drug synthesis, and molecular transformations. The compound is characterized by a cyclobutyl ring substituted with a methylsulfonyl group and an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylsulfonylcyclobutyl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutyl methyl ketone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylsulfonylcyclobutyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted cyclobutyl ethanones .
Scientific Research Applications
1-(1-Methylsulfonylcyclobutyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methylsulfonylcyclobutyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds and subsequent biological effects . The exact pathways and targets are still under investigation, but its reactivity with nucleophiles is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl methyl ketone: Similar in structure but lacks the methylsulfonyl group.
Methanesulfonyl chloride: Contains the sulfonyl group but lacks the cyclobutyl ring.
Cyclobutyl ethanone: Similar backbone but without the sulfonyl substitution.
Uniqueness
1-(1-Methylsulfonylcyclobutyl)ethanone is unique due to the presence of both the cyclobutyl ring and the methylsulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(1-methylsulfonylcyclobutyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-6(8)7(4-3-5-7)11(2,9)10/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANSXKNZAQPVIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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